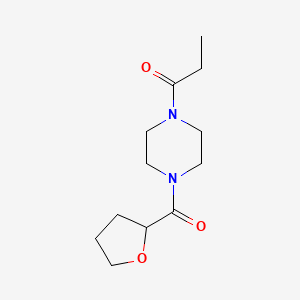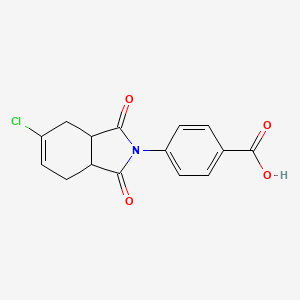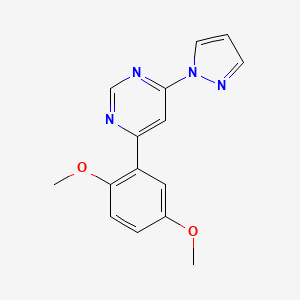
1-propionyl-4-(tetrahydro-2-furanylcarbonyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-propionyl-4-(tetrahydro-2-furanylcarbonyl)piperazine, also known as PTFP, is a synthetic compound that belongs to the class of piperazine derivatives. PTFP has been the subject of scientific research due to its potential as a therapeutic agent for various diseases.
Wissenschaftliche Forschungsanwendungen
1-propionyl-4-(tetrahydro-2-furanylcarbonyl)piperazine has been studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, analgesic, and anxiolytic effects in animal models. 1-propionyl-4-(tetrahydro-2-furanylcarbonyl)piperazine has also been investigated as a potential treatment for Parkinson's disease, Alzheimer's disease, and schizophrenia.
Wirkmechanismus
1-propionyl-4-(tetrahydro-2-furanylcarbonyl)piperazine exerts its pharmacological effects by modulating the activity of neurotransmitters in the brain. It acts as a partial agonist at the 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress. 1-propionyl-4-(tetrahydro-2-furanylcarbonyl)piperazine also inhibits the reuptake of dopamine and norepinephrine, which are important neurotransmitters involved in the regulation of movement, attention, and arousal.
Biochemical and Physiological Effects
1-propionyl-4-(tetrahydro-2-furanylcarbonyl)piperazine has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. 1-propionyl-4-(tetrahydro-2-furanylcarbonyl)piperazine also has analgesic effects by modulating the activity of nociceptive pathways. In addition, 1-propionyl-4-(tetrahydro-2-furanylcarbonyl)piperazine has been shown to have anxiolytic effects by reducing anxiety-like behavior in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
1-propionyl-4-(tetrahydro-2-furanylcarbonyl)piperazine has several advantages for lab experiments. It is a stable compound that can be easily synthesized with high purity. 1-propionyl-4-(tetrahydro-2-furanylcarbonyl)piperazine also has a well-defined mechanism of action, which makes it a useful tool for studying the activity of neurotransmitters in the brain. However, 1-propionyl-4-(tetrahydro-2-furanylcarbonyl)piperazine has some limitations for lab experiments. It has low solubility in water, which can make it difficult to administer in animal models. In addition, 1-propionyl-4-(tetrahydro-2-furanylcarbonyl)piperazine has not been extensively studied in humans, which limits its potential clinical applications.
Zukünftige Richtungen
There are several future directions for research on 1-propionyl-4-(tetrahydro-2-furanylcarbonyl)piperazine. One area of research is to investigate its potential as a treatment for Parkinson's disease, Alzheimer's disease, and schizophrenia in humans. Another area of research is to develop more effective methods for administering 1-propionyl-4-(tetrahydro-2-furanylcarbonyl)piperazine in animal models. Additionally, further studies are needed to elucidate the long-term effects of 1-propionyl-4-(tetrahydro-2-furanylcarbonyl)piperazine on neurotransmitter activity and behavior.
Synthesemethoden
1-propionyl-4-(tetrahydro-2-furanylcarbonyl)piperazine can be synthesized through a multistep process involving the reaction of piperazine with 2-furoic acid and propionic anhydride. The resulting compound is then purified through recrystallization to obtain pure 1-propionyl-4-(tetrahydro-2-furanylcarbonyl)piperazine. This synthesis method has been optimized to produce high yields of 1-propionyl-4-(tetrahydro-2-furanylcarbonyl)piperazine with a purity of over 98%.
Eigenschaften
IUPAC Name |
1-[4-(oxolane-2-carbonyl)piperazin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O3/c1-2-11(15)13-5-7-14(8-6-13)12(16)10-4-3-9-17-10/h10H,2-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKAYUGYTASUQJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCN(CC1)C(=O)C2CCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(Tetrahydrofuran-2-ylcarbonyl)piperazin-1-yl]propan-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[6-(benzylamino)-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl]methanesulfonamide](/img/structure/B5109402.png)
![N-[3-(dimethylamino)propyl]-4-fluorobenzamide](/img/structure/B5109410.png)


![4-{[3-(hydroxymethyl)-1-piperidinyl]methyl}-2-methoxy-6-nitrophenol](/img/structure/B5109434.png)
![2,4-dichloro-1-{2-[2-(2-methoxy-4-methylphenoxy)ethoxy]ethoxy}benzene](/img/structure/B5109438.png)
![2-[(1-acetyl-4-piperidinyl)oxy]-5-chloro-N-(3-quinolinylmethyl)benzamide](/img/structure/B5109445.png)

![3-[4-(3,4-dimethoxybenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B5109464.png)

![5-ethyl-N-[1-(4-pyridinyl)ethyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B5109477.png)

![3-nitro-N-{2,2,2-trichloro-1-[(2-fluorophenyl)amino]ethyl}benzamide](/img/structure/B5109495.png)
![1-{2-[2-(4-isopropyl-3-methylphenoxy)ethoxy]ethyl}pyrrolidine](/img/structure/B5109502.png)